

2-Cyclobutylethanol: A Versatile Building Block for Advanced Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Cyclobutylethanol

CAS No.: 4415-74-1

Cat. No.: B1632531

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Introduction

The incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy in modern medicinal chemistry to enhance molecular three-dimensionality, improve metabolic stability, and fine-tune physicochemical properties.[1][2] The cyclobutane moiety, in particular, offers a unique conformational rigidity that can pre-organize pharmacophoric elements for optimal target engagement. **2-Cyclobutylethanol**, a readily available primary alcohol, serves as an exceptional starting material for the synthesis of a diverse array of functionalized cyclobutane-containing intermediates. Its simple structure belies its potential to be elaborated into complex molecular architectures, making it a valuable building block for drug discovery programs.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of **2-cyclobutylethanol** in medicinal chemistry. We present detailed protocols for the synthesis of key intermediates and showcase a potential synthetic pathway towards a clinically relevant drug target, the Janus kinase (JAK) 1 inhibitor, Abrocitinib.

Physicochemical Properties of the Cyclobutyl Moiety

The strategic incorporation of a cyclobutane ring can significantly influence the properties of a drug candidate. Compared to more flexible aliphatic chains or larger cycloalkanes, the cyclobutane scaffold can lead to:

Property	Impact of Cyclobutyl Moiety	Reference
Metabolic Stability	Increased resistance to metabolic degradation.	[1]
Solubility	Generally higher aqueous solubility compared to larger alkyl groups.	[1]
Conformational Rigidity	Restricts bond rotation, reducing the entropic penalty upon binding to a biological target.	
Lipophilicity (logP)	Can be modulated by the introduction of substituents on the ring.	
Three-Dimensionality	Enhances the non-planar structure of a molecule, improving target recognition.	

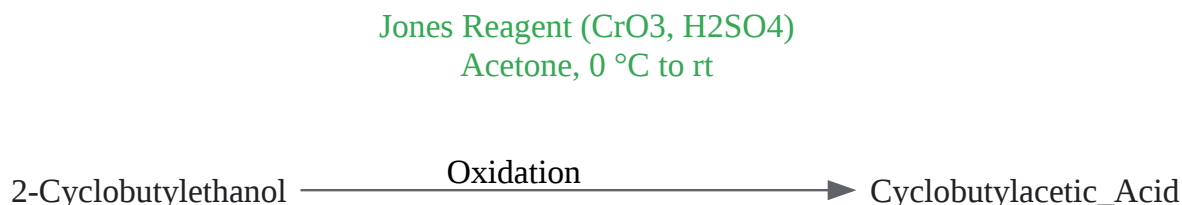
Synthetic Transformations of 2-Cyclobutylethanol

The primary alcohol functionality of **2-cyclobutylethanol** provides a versatile handle for a range of chemical transformations. Below are detailed protocols for its conversion into key synthetic intermediates.

Protocol 1: Oxidation of 2-Cyclobutylethanol to Cyclobutylacetic Acid

The oxidation of **2-cyclobutylethanol** to the corresponding carboxylic acid is a fundamental transformation that opens up a wide array of subsequent chemical modifications.

Reaction Scheme:



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A schematic of the oxidation of **2-cyclobutylethanol**.

Materials:

- **2-Cyclobutylethanol** (1.0 eq)
- Jones Reagent (2.0 M solution in sulfuric acid)
- Acetone
- Isopropanol
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Sodium bicarbonate (saturated aqueous solution)
- Hydrochloric acid (1 M)

Procedure:

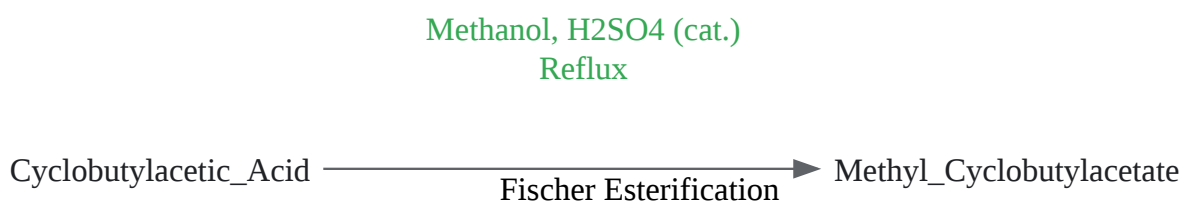
- Dissolve **2-cyclobutylethanol** in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

- Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green/blue.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
- Quench the reaction by the dropwise addition of isopropanol until the green color persists.
- Remove the acetone under reduced pressure.
- Partition the residue between diethyl ether and water.
- Separate the aqueous layer and extract it twice more with diethyl ether.
- Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate.
- Acidify the aqueous bicarbonate washings to pH ~2 with 1 M HCl.
- Extract the acidified aqueous layer three times with diethyl ether.
- Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclobutylacetic acid.
- The crude product can be further purified by distillation or recrystallization if necessary.

Protocol 2: Esterification of Cyclobutylacetic Acid

The conversion of cyclobutylacetic acid to its corresponding ester is a common step to protect the carboxylic acid or to prepare for subsequent reactions.

Reaction Scheme:



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A schematic of the Fischer esterification of cyclobutylacetic acid.

Materials:

- Cyclobutylacetic acid (1.0 eq)
- Methanol (excess)
- Sulfuric acid (catalytic amount)
- Sodium bicarbonate (saturated aqueous solution)
- Brine
- Magnesium sulfate (anhydrous)

Procedure:

- Combine cyclobutylacetic acid and a large excess of methanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl cyclobutylacetate.
- Purify the crude product by distillation.

Application in the Synthesis of a JAK1 Inhibitor Intermediate

The utility of **2-cyclobutylethanol** as a building block can be exemplified by its potential application in the synthesis of a key intermediate for the Janus kinase (JAK) 1 inhibitor, Abrocitinib.[3][4] Abrocitinib is an FDA-approved drug for the treatment of atopic dermatitis.[4] The commercial synthesis of Abrocitinib utilizes a cis-diaminocyclobutane core.[2] While the commercial route starts from a different cyclobutane precursor, we propose a plausible synthetic pathway starting from **2-cyclobutylethanol** to a related functionalized cyclobutane intermediate, highlighting its versatility.

Proposed Synthetic Pathway to a Key Cyclobutane Intermediate

The following workflow illustrates a potential multi-step synthesis from **2-cyclobutylethanol** to a functionalized cyclobutane that could serve as a precursor to the core of Abrocitinib.



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Proposed synthetic workflow from **2-cyclobutylethanol**.

This proposed pathway involves the initial oxidation and esterification of **2-cyclobutylethanol**, as detailed in the protocols above. Subsequent functional group interconversions, which are well-established in organic synthesis literature, could then be employed to generate a ketoester intermediate similar to that used in the commercial synthesis of Abrocitinib.[3] From this ketoester, a reductive amination followed by further synthetic modifications can lead to the desired cis-diaminocyclobutane core.[3][4]

Conclusion

2-Cyclobutylethanol is a highly valuable and versatile building block in medicinal chemistry. Its straightforward structure allows for a wide range of chemical transformations, providing

access to a variety of functionalized cyclobutane-containing intermediates. The incorporation of the cyclobutane moiety can impart beneficial properties to drug candidates, including enhanced metabolic stability and conformational rigidity. The detailed protocols and the proposed synthetic pathway towards a key intermediate for the JAK1 inhibitor Abrocitinib underscore the practical utility of **2-cyclobutylethanol** in modern drug discovery and development.

References

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